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Compound of Interest

Compound Name: Ethyl 3-pyridylacetate

Cat. No.: B052950 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-pyridylacetate, a heterocyclic building block, has emerged as a critical precursor in

the synthesis of a diverse array of bioactive molecules. Its unique structural features,

combining an aromatic pyridine ring with a reactive ester functionality, provide a versatile

scaffold for the construction of complex molecular architectures. This technical guide explores

the pivotal role of ethyl 3-pyridylacetate in medicinal chemistry, detailing its application in the

synthesis of approved drugs and novel therapeutic agents. We will delve into key synthetic

transformations, experimental protocols, and the pharmacological significance of the resulting

compounds, offering a comprehensive resource for professionals in drug discovery and

development.

Physicochemical Properties of Ethyl 3-
Pyridylacetate
A thorough understanding of the physicochemical properties of a starting material is paramount

for successful reaction design and process optimization. The key properties of ethyl 3-
pyridylacetate are summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₁₁NO₂ [1][2][3]

Molecular Weight 165.19 g/mol [1][2][3]

CAS Number 39931-77-6 [1][2][3]

Appearance Colorless to light yellow liquid [1]

Boiling Point 274.4 °C at 760 mmHg [1]

Density 1.086 g/mL at 25 °C [1]

Refractive Index n20/D 1.500 [1]

Solubility
Soluble in chloroform and

methanol
[1]

InChIKey
RPWXYCRIAGBAGY-

UHFFFAOYSA-N
[1][2]

SMILES CCOC(=O)CC1=CN=CC=C1 [1][2]

Key Synthetic Applications in Medicinal Chemistry
Ethyl 3-pyridylacetate serves as a versatile starting material for the synthesis of a range of

pharmaceuticals and agrochemicals. Its utility stems from the reactivity of both the pyridine ring

and the active methylene group adjacent to the ester.

Synthesis of Abiraterone Acetate: A Prostate Cancer
Therapeutic
Abiraterone acetate is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a key

enzyme in the androgen biosynthesis pathway.[4][5] By blocking androgen production, it serves

as an effective treatment for castration-resistant prostate cancer.[4] A crucial step in the

synthesis of Abiraterone Acetate involves a Suzuki coupling reaction with diethyl(3-

pyridyl)borane, a reagent that can be prepared from a derivative of ethyl 3-pyridylacetate.

Experimental Workflow: Synthesis of Abiraterone Acetate
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A simplified workflow for the synthesis of Abiraterone Acetate.

Signaling Pathway of Abiraterone Acetate

Abiraterone acetate's mechanism of action involves the inhibition of the CYP17A1 enzyme,

which plays a crucial role in the conversion of pregnenolone and progesterone into androgens

such as testosterone and dihydrotestosterone (DHT).[4][6] This disruption of the androgen

synthesis pathway is critical in androgen-dependent prostate cancer.
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The inhibitory effect of Abiraterone on the CYP17A1 signaling pathway.

Experimental Protocol: Suzuki Coupling for Abiraterone Acetate Synthesis
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This protocol describes a general procedure for the Suzuki coupling step in the synthesis of

Abiraterone Acetate, using a vinyl iodide intermediate and diethyl(3-pyridyl)borane.

Reaction Setup: To a solution of the vinyl iodide intermediate (1 equivalent) in a suitable

solvent such as aqueous isopropanol, add diethyl(3-pyridyl)borane (1.1-1.5 equivalents) and

a base (e.g., sodium carbonate, 2-3 equivalents).[7]

Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II)

dichloride (0.01-0.05 equivalents).[7]

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an

inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by

TLC or LC-MS.[7]

Work-up: After completion, cool the reaction mixture to room temperature and partition

between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford

Abiraterone Acetate.

Synthesis of Pyrifenox: A Broad-Spectrum Fungicide
Pyrifenox is a pyridine-based fungicide used to control a wide range of fungal pathogens in

agriculture. Its synthesis utilizes a derivative of ethyl 3-pyridylacetate, highlighting the

importance of this precursor in the agrochemical industry. The mechanism of action of

Pyrifenox involves the inhibition of ergosterol biosynthesis in fungi, a pathway essential for

maintaining the integrity of fungal cell membranes.[8][9]

Experimental Workflow: Synthesis of Pyrifenox
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A simplified workflow for the synthesis of Pyrifenox.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane

fluidity and function, ultimately leading to cell death.[8][9][10][11][12]
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Pyrifenox inhibits the ergosterol biosynthesis pathway in fungi.

Experimental Protocol: Synthesis of Pyrifenox

The following is a general procedure for the synthesis of Pyrifenox starting from 2',4'-dichloro-2-

(3-pyridyl)acetophenone.

Oxime Formation: A solution of 2',4'-dichloro-2-(3-pyridyl)acetophenone (1 equivalent) in

ethanol is treated with anhydrous sodium carbonate (1.1 equivalents) and O-
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methylhydroxylamine hydrochloride (1.1 equivalents).[13]

Reaction Conditions: The mixture is stirred and heated to reflux for 4 hours.[13]

Work-up: After cooling, the reaction mixture is poured onto ice and extracted with ethyl

acetate. The organic phase is washed with water, dried over anhydrous magnesium sulfate,

and concentrated under reduced pressure to yield crude Pyrifenox as a mixture of E/Z

isomers.[13]

Purification: The isomers can be separated by column chromatography on silica gel.[13]

Precursor to Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key

hydrogen bond interactions with the hinge region of the kinase active site. Ethyl 3-
pyridylacetate provides a convenient entry point for the synthesis of various pyridyl-containing

kinase inhibitors.

Pharmacological Data of Pyridyl-Containing Kinase Inhibitors

Compound Class Target Kinase IC₅₀ Reference

Pyridylpyrimidinylamin

ophenyl amides
c-Src

Comparable to

Imatinib
[14][15]

4-(Pyrazol-3-yl)-

pyridines
JNK3 160 nM [16]

4-Aryl-thiazole-2-

amines
ROCK II 20 nM [17]

Building Block for Nicotinic Acetylcholine Receptor
(nAChR) Modulators
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in

various physiological processes in the central nervous system.[18][19][20][21] Modulators of

nAChRs are being investigated for the treatment of neurological disorders such as Alzheimer's

disease, Parkinson's disease, and nicotine addiction. The 3-pyridyl moiety is a key
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pharmacophore in many nAChR ligands, making ethyl 3-pyridylacetate a valuable starting

material for the synthesis of novel modulators.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes

the neuron and triggers downstream signaling cascades, including the PI3K-Akt pathway,

leading to neuroprotective effects.[18][22]
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Simplified signaling pathway upon activation of nicotinic acetylcholine receptors.
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Pharmacological Data of nAChR Modulators

Compound Class nAChR Subtype Activity Reference

3'-(Substituted

pyridinyl)-

deschloroepibatidine

analogs

α4β2*
Antagonist (Ki = 0.13

nM for compound 6b)
[23]

Arylpyrid-3-

ylmethanones
α7

Positive Allosteric

Modulator (EC₅₀ =

0.18 µM for

compound 7v)

[24]

Conclusion
Ethyl 3-pyridylacetate stands out as a highly valuable and versatile precursor in medicinal

chemistry. Its application spans the synthesis of life-saving drugs like Abiraterone Acetate,

essential agrochemicals such as Pyrifenox, and promising new therapeutic agents targeting

kinases and nicotinic acetylcholine receptors. The reactivity of its core structure allows for a

wide range of chemical transformations, enabling the construction of diverse and complex

molecular entities. This guide has provided an overview of its key applications, supported by

experimental insights and pharmacological data, underscoring the continued importance of

ethyl 3-pyridylacetate in the ongoing quest for novel and effective therapeutic and

agrochemical solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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